molecular formula C8H3Br3O B6643608 2,3,5-Tribromo-1-benzofuran

2,3,5-Tribromo-1-benzofuran

Cat. No.: B6643608
M. Wt: 354.82 g/mol
InChI Key: VRKBYKVOXLZPHF-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-1-benzofuran is a brominated derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. Benzofuran derivatives are widely recognized for their antimicrobial, anticancer, and antiviral properties

Scientific Research Applications

2,3,5-Tribromo-1-benzofuran has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tribromo-1-benzofuran typically involves the bromination of benzofuran. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 5 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tribromo-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3,5-Tribromo-1-benzofuran involves its interaction with biological molecules. The bromine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

  • 2,3,4-Tribromo-1-benzofuran
  • 2,3,6-Tribromo-1-benzofuran
  • 2,4,5-Tribromo-1-benzofuran

Comparison: 2,3,5-Tribromo-1-benzofuran is unique due to the specific positioning of bromine atoms, which influences its reactivity and biological activity. Compared to other tribromo derivatives, it may exhibit different selectivity and potency in various applications .

Properties

IUPAC Name

2,3,5-tribromo-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br3O/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKBYKVOXLZPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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